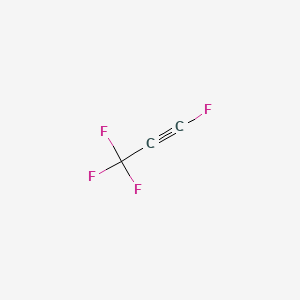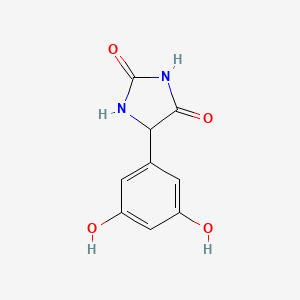
DL-5-(3,5-Dihydroxyphenyl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-5-(3,5-Dihydroxyphenyl)hydantoin is a compound belonging to the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-5-(3,5-Dihydroxyphenyl)hydantoin can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring . Another method includes the use of α-amino methyl esters and 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates under mechanochemical conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
DL-5-(3,5-Dihydroxyphenyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydantoin ring.
Substitution: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
DL-5-(3,5-Dihydroxyphenyl)hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.
Mecanismo De Acción
The mechanism of action of DL-5-(3,5-Dihydroxyphenyl)hydantoin involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it is believed to modulate voltage-sensitive sodium channels, thereby inhibiting the release of excitatory neurotransmitters . This action helps stabilize neuronal membranes and prevent seizures.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Nirvanol: A hydantoin derivative with similar therapeutic applications.
Uniqueness
DL-5-(3,5-Dihydroxyphenyl)hydantoin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
187978-82-1 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
5-(3,5-dihydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-5-1-4(2-6(13)3-5)7-8(14)11-9(15)10-7/h1-3,7,12-13H,(H2,10,11,14,15) |
Clave InChI |
TVPBMIWIOVFNSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
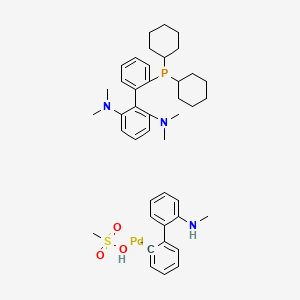
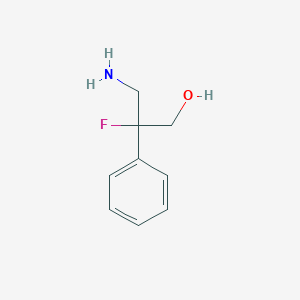
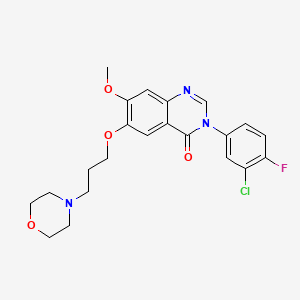
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
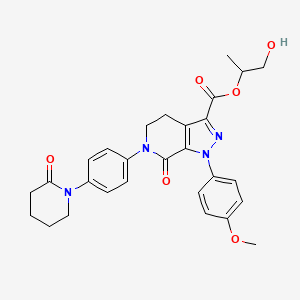
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

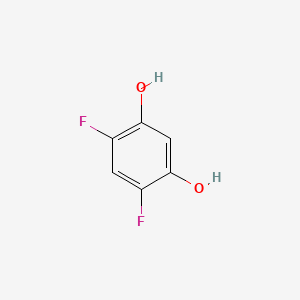
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

